N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide, also known as HMPA, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential therapeutic effects in various fields, including cancer research and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and neurodegeneration. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal death.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide in lab experiments is its potential therapeutic effects in various fields. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide. One direction is to optimize the synthesis method to increase the yield and reduce the use of toxic solvents. Another direction is to investigate the potential therapeutic effects of this compound in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide involves the reaction of cinnamic acid with 4-(methylthio)benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This synthesis method has been optimized to increase the yield of this compound and reduce the use of toxic solvents.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has been extensively studied for its potential therapeutic effects in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVDBFONASFSI-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.